molecular formula C10H13F2NO2 B15236870 (1S,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL

(1S,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL

Cat. No.: B15236870
M. Wt: 217.21 g/mol
InChI Key: QPCOYUQWFPPPCI-IMTBSYHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL is a chiral compound with significant potential in various scientific fields. This compound features a difluoromethoxy group attached to a phenyl ring, an amino group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(difluoromethoxy)benzaldehyde and (S)-(-)-1-amino-2-propanol.

    Condensation Reaction: The aldehyde group of 4-(difluoromethoxy)benzaldehyde reacts with the amino group of (S)-(-)-1-amino-2-propanol under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(1S,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL: A stereoisomer with different spatial arrangement of atoms.

    4-(Difluoromethoxy)benzylamine: Lacks the hydroxyl group present in (1S,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL.

    (1S,2S)-1-Amino-1-phenylpropan-2-OL: Lacks the difluoromethoxy group.

Uniqueness

    Chirality: The specific stereochemistry of this compound imparts unique biological and chemical properties.

    Functional Groups: The presence of both amino and hydroxyl groups, along with the difluoromethoxy group, makes it a versatile compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H13F2NO2

Molecular Weight

217.21 g/mol

IUPAC Name

(1S,2S)-1-amino-1-[4-(difluoromethoxy)phenyl]propan-2-ol

InChI

InChI=1S/C10H13F2NO2/c1-6(14)9(13)7-2-4-8(5-3-7)15-10(11)12/h2-6,9-10,14H,13H2,1H3/t6-,9+/m0/s1

InChI Key

QPCOYUQWFPPPCI-IMTBSYHQSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=C(C=C1)OC(F)F)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)OC(F)F)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.